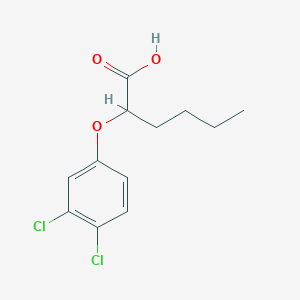
2-(3,4-Dichlorophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)hexanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a hexanoic acid moiety attached to a dichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 3,4-dichlorophenol with hexanoic acid under specific conditions. One common method includes the esterification of 3,4-dichlorophenol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction, the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of phenoxyacetic acid followed by esterification with hexanoic acid. This process can be optimized to minimize waste and improve yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexanol or hexane derivatives.
Substitution: Formation of substituted phenoxyhexanoic acids.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid metabolism and cell wall synthesis.
Pathways Involved: It interferes with the biosynthesis of essential fatty acids, leading to disrupted cell membrane integrity and function. This results in the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2-(3,4-Dichlorophenoxy)hexanoic acid is unique due to its specific hexanoic acid moiety, which imparts distinct physicochemical properties and biological activities. Its longer carbon chain compared to other phenoxy acids may result in different absorption, distribution, and metabolic profiles, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
105253-74-5 |
|---|---|
Formule moléculaire |
C12H14Cl2O3 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-4-11(12(15)16)17-8-5-6-9(13)10(14)7-8/h5-7,11H,2-4H2,1H3,(H,15,16) |
Clé InChI |
IKHYEVNWKWFDMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















